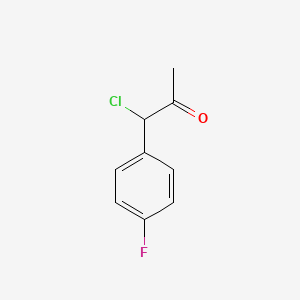

1-Chloro-1-(4-fluorophenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBNVDPZTSCHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593498 | |

| Record name | 1-Chloro-1-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23211-68-9 | |

| Record name | 1-Chloro-1-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 1 4 Fluorophenyl Propan 2 One

Established Synthetic Routes and Mechanistic Frameworks

The synthesis of 1-Chloro-1-(4-fluorophenyl)propan-2-one can be approached through several strategic pathways. These methods leverage fundamental organic reactions to construct the target molecule, either by forming the carbon skeleton first and then introducing the chlorine atom, or by assembling the chlorinated framework directly.

Directed Chlorination Techniques for Propanone Precursors

A more direct synthetic strategy for this compound involves the selective chlorination of a suitable ketone precursor, namely 1-(4-fluorophenyl)propan-2-one . This method first establishes the C₃-aryl ketone backbone and then introduces the chlorine atom at the desired α-position.

The synthesis of the 1-(4-fluorophenyl)propan-2-one precursor can be achieved via several methods, such as the reaction of the Weinreb amide of 4-fluorophenylacetic acid with a methyl Grignard reagent. The crucial step is the subsequent α-chlorination. The position of chlorination is selective due to the electronic environment of the two α-carbons. The C1 position is a benzylic carbon, and the adjacent C-H bond is activated towards radical or enolate-based halogenation.

Common reagents for the α-chlorination of ketones include: nih.gov

N-Chlorosuccinimide (NCS): Often used for the chlorination of ketones under either radical or acid-catalyzed conditions. organic-chemistry.org

Sulfuryl Chloride (SO₂Cl₂): A reagent that can provide a source of chlorine for the α-halogenation of enolizable ketones.

Sodium Chlorite (NaClO₂): Used in combination with a catalyst like manganese(III) acetylacetonate (B107027) (Mn(acac)₃) under mild, neutral conditions to afford α-chloroketones. tandfonline.com

The reaction typically proceeds through an enol or enolate intermediate, which then attacks the electrophilic chlorine source. nih.gov The regioselectivity (chlorination at C1 vs. C3) can often be controlled by the reaction conditions.

Table 2: Reagents for α-Chlorination of Ketones This table summarizes common chlorinating agents and conditions for the synthesis of α-chloroketones.

| Reagent/System | Typical Conditions | Mechanism | Selectivity |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acid catalysis (e.g., HCl, p-TsOH) or radical initiation (e.g., AIBN, light) | Acid-catalyzed via enol; or radical chain | Generally good for activated α-positions. organic-chemistry.org |

| Sulfuryl Chloride (SO₂Cl₂) | Neat or in chlorinated solvents | Acid-catalyzed (via HCl generated in situ) | Effective, but can lead to dichlorination or side reactions. |

| Sodium Chlorite (NaClO₂) / Mn(acac)₃ | Dichloromethane, with neutral alumina | Believed to involve a manganese-enolate intermediate | Mild and effective for a variety of ketones. tandfonline.com |

| Trichloromethanesulfonyl chloride | Organocatalyst (e.g., proline derivative) | Enamine catalysis | Allows for asymmetric chlorination under mild conditions. organic-chemistry.org |

Grignard Reagent Mediated Syntheses

Grignard reagents offer a powerful tool for carbon-carbon bond formation and can be employed in the synthesis of this compound. A highly convergent approach involves the reaction of an appropriate Grignard reagent with a suitable electrophile already containing the chloro-ketone functionality.

A plausible route is the reaction of 4-fluorophenylmagnesium bromide (a Grignard reagent) with 1-chloropropan-2-one (chloroacetone). In this nucleophilic addition-type reaction, the Grignard reagent attacks the carbonyl carbon of chloroacetone (B47974). However, this reaction can be complicated by side reactions, such as enolization of the chloroacetone by the basic Grignard reagent or subsequent reactions.

A more controlled method for synthesizing ketones involves the reaction of a Grignard reagent with an acyl chloride. byjus.com Standard Grignard reagents typically add twice to acyl chlorides to yield tertiary alcohols. youtube.comlibretexts.org However, the reaction can be stopped at the ketone stage by using less reactive organometallic reagents, such as dialkylcuprates (Gilman reagents) or dialkylcadmium compounds, which can be prepared from Grignard reagents. byjus.comchemistrysteps.comquora.com For instance, reacting methylmagnesium bromide with cadmium chloride produces dimethylcadmium, which can then react with a suitable acid chloride like 2-chloro-2-(4-fluorophenyl)acetyl chloride to yield the target ketone with minimal over-addition.

Table 3: Grignard-Based Routes to Ketones This table outlines different strategies utilizing Grignard reagents for ketone synthesis.

| Grignard Reagent | Electrophile | Key Feature/Mediator | Product |

|---|---|---|---|

| R-MgX | R'-COCl (Acid Chloride) | Organocadmium (R₂Cd) or Organocuprate (R₂CuLi) | R-CO-R' (Ketone) byjus.comchemistrysteps.com |

| R-MgX | R'-CN (Nitrile) | Hydrolysis of intermediate imine | R-CO-R' (Ketone) byjus.comorganic-chemistry.org |

| R-MgX | R'-CO₂H (Carboxylic Acid) | Requires 2+ equivalents of R-Li (not Grignard) to form a stable dianion intermediate | R-CO-R' (Ketone) chemistrysteps.com |

| 4-Fluorophenylmagnesium bromide | 1-Chloropropan-2-one | Direct reaction | This compound |

Advanced Synthetic Transformations Involving this compound

This compound is a reactive α-haloketone, a class of compounds known for their utility as building blocks in organic synthesis. The presence of both a carbonyl group and a halogen on adjacent carbons imparts unique reactivity, allowing for a variety of subsequent chemical modifications.

Nucleophilic Substitution Reactions at the Halogenated Carbon Center

The carbon atom bearing the chlorine atom in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the carbon-chlorine bond. nih.govresearchgate.net These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new bond. libretexts.orglibretexts.org

Generally, for α-halo ketones, less basic nucleophiles are preferred to avoid competing side reactions such as enolate formation, which can occur when strongly basic nucleophiles are used. wikipedia.org The versatility of this reaction allows for the introduction of various functional groups, making it a cornerstone for the synthesis of more complex molecules. Common nucleophiles include oxygen, nitrogen, and sulfur-based reagents. nih.govresearchgate.net

A prominent application of this reactivity is in the synthesis of heterocyclic compounds, which are scaffolds for many pharmacologically active molecules. nih.gov For instance, α-haloketones are key precursors for synthesizing a variety of azole derivatives, such as imidazoles and 1,2,4-triazoles, which are known for their antifungal properties. nih.govcbijournal.comresearchgate.net The reaction typically involves the N-alkylation of the azole ring by the α-haloketone. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions for Heterocycle Synthesis This table illustrates common transformations involving α-haloketones, applicable to this compound, for the synthesis of various heterocyclic systems.

| Nucleophile/Reagent | Product Class | Reference |

|---|---|---|

| Imidazole | Imidazole derivatives | nih.govcbijournal.com |

| 1,2,4-Triazole | 1,2,4-Triazole derivatives | nih.govcbijournal.com |

| Thioacid | Thioester derivatives | researchgate.net |

| Amines (e.g., anilines) | α-Amino ketones, Imidazole derivatives | nih.govnih.gov |

Reductive Transformations of the Carbonyl Moiety

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding 1-Chloro-1-(4-fluorophenyl)propan-2-ol. This transformation is significant as it generates a new chiral center, and controlling the stereochemistry of this reduction is often a key goal in synthetic chemistry.

A powerful method for achieving this is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgsynarchive.com This reaction employs a chiral oxazaborolidine catalyst and a borane (B79455) source (like BH₃·THF) to reduce prochiral ketones to their corresponding chiral alcohols with high levels of enantioselectivity. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The mechanism involves the coordination of the ketone's oxygen to the Lewis acidic boron of the catalyst, which holds the substrate in a rigid conformation. This arrangement preferentially exposes one face of the carbonyl to the hydride reagent, leading to the formation of one enantiomer of the alcohol in excess. wikipedia.orgalfa-chemistry.com

The resulting chiral chlorohydrin, 1-Chloro-1-(4-fluorophenyl)propan-2-ol, is a valuable intermediate itself, for example, in the synthesis of chiral epoxides or amino alcohols. evitachem.com

Table 2: Enantioselective Reduction of Prochiral Ketones This table outlines the key components and outcomes of the Corey-Itsuno (CBS) reduction, a highly relevant transformation for this compound.

| Reaction Name | Reagents | Catalyst | Product | Key Feature | References |

|---|

Oxidative Pathways for Functional Group Interconversion

While nucleophilic substitution and carbonyl reduction are common transformations for α-haloketones, oxidative pathways for functional group interconversion involving this compound are less frequently documented in the literature. In principle, ketones can undergo oxidative cleavage, but these reactions often require harsh conditions and may not be compatible with the halogen substituent. Some modern methods have been developed for the oxidative α-halogenation of ketones starting from alcohols or even styrenes, but these are related to the synthesis of the title compound rather than its subsequent transformation. researchgate.netnih.gov For this compound specifically, dedicated studies on its oxidative functional group interconversion are not prominent.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The synthesis of this compound itself, typically via the α-chlorination of 4'-fluoropropiophenone, requires careful optimization to maximize the yield and purity of the desired product. Key parameters include the choice of chlorinating agent, catalyst, solvent, and reaction temperature.

Investigation of Catalyst Loading and Solvent Systems

The direct α-halogenation of ketones can be plagued by moderate selectivity and the formation of by-products. nih.gov To address this, various catalytic systems have been developed. Organocatalysis, for instance, has emerged as a powerful tool for asymmetric α-halogenation. Catalysts based on proline and Cinchona alkaloids have been used to achieve high enantioselectivity in the chlorination of carbonyl compounds. wikipedia.org

The choice of solvent is also critical. While some halogenations can be performed under solvent-free conditions, the solvent can influence reaction rates and selectivity. nih.gov For example, in the synthesis of azole derivatives from α-haloketones, a one-pot reaction involving the initial chlorination of the ketone followed by reaction with the azole can be optimized by careful selection of the solvent and base. nih.govcbijournal.com Research into the synthesis of related compounds has shown that bases like potassium carbonate or cesium carbonate and solvents like DMF can be crucial for achieving high yields. researchgate.net

Table 3: Factors in Optimizing α-Chlorination Reactions

| Parameter | Considerations | Impact | References |

|---|---|---|---|

| Chlorinating Agent | Reactivity and handling (e.g., Cl₂, NCS, SO₂Cl₂) | Affects reaction rate and potential side reactions. | wikipedia.orgnih.gov |

| Catalyst System | Type (e.g., acid/base, organocatalyst) and loading | Determines reaction pathway, rate, and stereoselectivity. | wikipedia.orgnih.gov |

| Solvent System | Polarity and coordinating ability (e.g., Toluene, DMF, Acetonitrile) | Influences solubility, reaction rate, and catalyst performance. | nih.govresearchgate.net |

| Base | Strength and type (e.g., K₂CO₃, Cs₂CO₃, KF) | Can promote desired reaction or lead to side reactions like elimination or enolate formation. | nih.govresearchgate.net |

Temperature Control and Mitigation of Side Reactions

Temperature is a crucial parameter in the synthesis of this compound. Inadequate temperature control can lead to the formation of significant amounts of undesirable by-products. nih.gov Common side reactions in the α-halogenation of ketones include di-halogenation (at the same α-carbon or the other α'-position) and halogenation of the aromatic ring. nih.gov

Lowering the reaction temperature can often enhance selectivity by slowing down competing reaction pathways. For example, in a patent for a related synthesis, the initial reaction step is conducted at -10 °C, and other procedures for similar molecules specify temperatures as low as -15 °C to maintain control over the reaction. google.com Conversely, some steps may require heating to ensure the reaction proceeds to completion. google.com Careful monitoring and control of the temperature profile are therefore essential for developing a robust and efficient process that minimizes impurities and simplifies purification.

Chemoenzymatic and Stereoselective Synthesis Strategies

Chemoenzymatic methods, which integrate chemical and enzymatic steps, offer powerful tools for producing chiral molecules with high purity. For intermediates related to this compound, stereoselective strategies are crucial for accessing specific enantiomers, which are often required for biologically active compounds.

Enantioselective Bioreduction Utilizing Whole-Cell Biocatalysts

The reduction of the ketone group in this compound to a secondary alcohol, 1-chloro-1-(4-fluorophenyl)propan-2-ol, is a critical step for accessing chiral downstream products. Enantioselective bioreduction using whole-cell biocatalysts presents an efficient method for achieving this transformation with high stereospecificity. This technique leverages the array of ketoreductases (KREDs) present within microorganisms.

Research on analogous compounds, such as substituted 1-(arylsulfanyl)propan-2-ones, demonstrates the efficacy of this approach. ias.ac.in Wild-type yeast strains (e.g., Pichia carsonii, Lodderomyces elongisporus) and recombinant alcohol dehydrogenases (from Lactobacillus kefir and Rhodococcus aetherivorans) have been successfully employed as whole-cell biocatalysts. ias.ac.in These systems are advantageous as they facilitate the in-situ regeneration of necessary cofactors like NAD(P)H, using co-substrates such as glucose or isopropanol, thereby eliminating the need for expensive external cofactor addition. ias.ac.in Such bioreductions consistently yield chiral alcohols with moderate to excellent conversions (60–99%) and exceptional enantiomeric excess (ee > 95%). ias.ac.in Applying this methodology to this compound would be expected to produce either the (R)- or (S)-chlorohydrin with high selectivity, depending on the specific biocatalyst chosen. ias.ac.in

Lipase-Catalyzed Asymmetric Acylation and Hydrolysis

Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols and their corresponding esters. This strategy can be applied to the chiral alcohol, 1-chloro-1-(4-fluorophenyl)propan-2-ol, which is the reduction product of the target ketone. The process involves the enantioselective acylation of the racemic alcohol or the enantioselective hydrolysis of its racemic acetate (B1210297) ester.

A study on the closely related compound, 3-chloro-1-(4-fluorophenyl)propan-1-ol, illustrates this process effectively. mdpi.com In this kinetic resolution:

Enantioselective Acylation: The racemic alcohol is acylated using an acyl donor like vinyl acetate in the presence of a lipase. Lipase from Pseudomonas fluorescens (LAK) has shown high selectivity, preferentially acylating one enantiomer, leaving the other unreacted. mdpi.com To obtain the (S)-alcohol with high enantiomeric purity (99% ee), the reaction is allowed to proceed past the theoretical 50% conversion mark. mdpi.com

Enantioselective Hydrolysis: The enantiomerically enriched acetate produced in the first step can then be hydrolyzed to yield the corresponding alcohol enantiomer. For this step, a different lipase, such as one from Candida rugosa (CRL), can be used to selectively hydrolyze the ester, yielding the (R)-alcohol with high enantiomeric purity (97-99% ee). mdpi.com

The table below summarizes the results from the lipase-catalyzed resolution of a related chlorohydrin, demonstrating the typical yields and enantiomeric excess that can be achieved. mdpi.com

| Product | Biocatalyst | Process | Yield | Enantiomeric Excess (ee) |

| (S)-1-aryl-3-chloropropan-1-ols | Pseudomonas fluorescens (LAK) | Acylation | 34-42% | 99% |

| (R)-1-aryl-3-chloropropan-1-ols | Candida rugosa (CRL) | Hydrolysis | 18-24% | 97-99% |

This chemoenzymatic sequence of reduction followed by lipase-catalyzed resolution provides a reliable pathway to both enantiomers of the chlorohydrin intermediate.

Stereospecific Cyclization Reactions from Halohydrin Intermediates

The chiral chlorohydrin, 1-chloro-1-(4-fluorophenyl)propan-2-ol, obtained from the bioreduction of the parent ketone, is a valuable halohydrin intermediate. Halohydrins can undergo stereospecific intramolecular cyclization to form epoxides upon treatment with a base. youtube.com

The mechanism is an intramolecular SN2 reaction, often referred to as an internal Williamson ether synthesis. masterorganicchemistry.com The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. This nucleophile attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the three-membered epoxide ring. youtube.com For this reaction to occur, the molecule must adopt a conformation where the alkoxide can perform a backside attack on the carbon-chlorine bond. masterorganicchemistry.com This geometric constraint ensures that the reaction is stereospecific; the stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide. This method provides a route to chiral epoxides, which are versatile building blocks in organic synthesis. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of valuable chemical intermediates like α-haloketones.

Development of Solvent-Free Reaction Systems

A key principle of green chemistry is the reduction or elimination of organic solvents, which are often toxic, volatile, and contribute significantly to chemical waste. itmedicalteam.pl Solvent-free reactions, conducted by mixing neat reactants, can reduce pollution, lower costs, and simplify experimental procedures and work-up. ias.ac.initmedicalteam.pl

For the synthesis of α-haloketones, which are commonly prepared via the direct halogenation of a ketone precursor, solvent-free methods offer a green alternative. mdpi.com One such technique is mechanochemistry, where mechanical energy (e.g., grinding in a mortar and pestle or ball milling) is used to initiate the reaction. nih.gov For instance, the α-bromination of aromatic ketones has been successfully achieved by grinding the solid ketone with a solid brominating agent, yielding the desired product efficiently at room temperature. mdpi.com Similarly, solventless aldol (B89426) condensation reactions, which can be part of the synthetic pathway to ketone precursors, have been developed by grinding the reactants with a solid base catalyst. sciepub.com These methods not only eliminate the need for a solvent but can also lead to higher reaction rates and different product selectivities compared to solution-phase reactions. itmedicalteam.pl

Consideration of Fluorous Chemistry for Catalysis and Separation

Fluorous chemistry is a green chemistry technique that utilizes highly fluorinated compounds (fluorous compounds) and solvents to simplify purification processes, particularly catalyst recovery. itmedicalteam.pl Fluorous solvents are typically immiscible with common organic solvents at room temperature but can become miscible upon heating. itmedicalteam.pl

This property can be exploited in a "fluorous biphasic system." A catalyst can be modified with a "fluorous tag" (a highly fluorinated substituent), making it soluble only in the fluorous phase. The reaction is conducted at an elevated temperature where the organic and fluorous phases merge, allowing the fluorous catalyst to interact with the organic reactants. itmedicalteam.pl Upon cooling, the phases separate again. The product remains in the organic phase, while the expensive or toxic catalyst is sequestered in the fluorous phase, which can be easily separated and reused. itmedicalteam.pl This approach could be applied to the synthesis of this compound by using a fluorous-tagged catalyst for a key step, such as a Friedel-Crafts acylation or the halogenation step, thus minimizing waste and improving the sustainability of the process.

Spectroscopic and Crystallographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would provide critical information on the number of distinct proton environments, their chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns) due to spin-spin coupling with neighboring protons. For 1-Chloro-1-(4-fluorophenyl)propan-2-one, one would expect to observe signals for the methyl protons (CH₃), the methine proton (CHCl), and the aromatic protons on the 4-fluorophenyl ring. The coupling between the methine proton and the fluorine atom, as well as with the aromatic protons, would provide valuable structural insights.

Hypothetical ¹H NMR Data Table: (Note: This table is a representation of expected data and is not based on experimental results.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.3 | s | 3H | CH₃ |

| ~5.5 | d | 1H | CHCl |

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), the carbon bearing the chlorine (CHCl), the methyl carbon (CH₃), and the carbons of the 4-fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JC-F).

Hypothetical ¹³C NMR Data Table: (Note: This table is a representation of expected data and is not based on experimental results.)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~200 | C=O |

| ~163 (d, ¹JC-F ≈ 250 Hz) | C-F |

| ~131 (d, ³JC-F ≈ 9 Hz) | C-ortho |

| ~116 (d, ²JC-F ≈ 22 Hz) | C-meta |

| ~130 | C-ipso |

| ~65 | CHCl |

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. nist.gov For this compound, a single signal would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be indicative of the electronic environment and would likely show coupling to the ortho-protons of the aromatic ring.

Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between the methine proton and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which is useful for conformational analysis.

Vibrational Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the carbonyl (C=O) stretch, C-H stretches and bends, the C-F stretch, and the C-Cl stretch, as well as aromatic C=C stretching vibrations.

Hypothetical FTIR Data Table: (Note: This table is a representation of expected data and is not based on experimental results.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1725 | Strong | C=O (ketone) stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₈ClFO), the monoisotopic mass is 186.0248 u.

The electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak cluster. Due to the presence of chlorine, two peaks will be observed for the molecular ion: [M]⁺• at m/z 186 (corresponding to the ³⁵Cl isotope) and [M+2]⁺• at m/z 188 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1. docbrown.info

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The fragmentation of the molecule under EI conditions is predicted to follow pathways typical for α-haloketones and aromatic compounds. libretexts.orgnih.gov Key fragmentation pathways likely include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent chlorosubstituted carbon is a probable pathway. This can lead to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43.

Loss of Chlorine Radical: Fragmentation can occur via the loss of a chlorine radical (•Cl) from the molecular ion, leading to a fragment ion at m/z 151.

Formation of Benzoyl-type Cation: Cleavage can result in the formation of a 4-fluorobenzoyl-type cation or related structures. For instance, the [C₇H₄F]⁺ ion could appear at m/z 109.

Loss of Acetyl Group: Loss of the acetyl group (•COCH₃) from the molecular ion would yield the [C₇H₅ClF]⁺• fragment at m/z 143.

A summary of predicted key fragments is presented in the table below.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 186 / 188 | Molecular Ion | [C₉H₈ClFO]⁺• | Ionization of the parent molecule. |

| 151 | [M - Cl]⁺ | [C₉H₈FO]⁺ | Loss of a chlorine radical. |

| 143 / 145 | [M - COCH₃]⁺ | [C₇H₅ClF]⁺ | Loss of an acetyl radical. |

| 125 | [M - Cl - C₂H₂]⁺ | [C₇H₆FO]⁺ | Rearrangement and loss from [M-Cl]⁺. |

| 109 | [C₇H₄F]⁺ | [C₇H₄F]⁺ | Fragment containing the fluorophenyl ring. |

| 43 | Acetyl Cation | [C₂H₃O]⁺ | Alpha-cleavage. |

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density within the crystal, from which the exact positions of all atoms can be determined.

For this compound, a successful SCXRD analysis would provide:

Absolute Configuration: Determination of the spatial arrangement of atoms, including the stereochemistry at the chiral center (the carbon bonded to the chlorine, phenyl ring, and acetyl group).

Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C=O, C-Cl, C-F, C-C) and the angles between them.

Torsional Angles: Information about the conformation of the molecule, particularly the rotation around the single bonds, such as the dihedral angle between the phenyl ring and the ketone group.

While a specific crystal structure for this compound is not reported in the surveyed literature, data from analogous compounds like 1-(4-chlorophenyl)propan-1-one researchgate.net and various chalcones researchgate.net demonstrate the power of this technique in providing unequivocal structural proof.

The data from SCXRD also reveals how molecules are arranged within the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various non-covalent intermolecular interactions that stabilize the crystal structure. nih.gov

For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:

C-H···O Hydrogen Bonds: Weak hydrogen bonds are likely to form between the hydrogen atoms of the methyl or phenyl groups and the oxygen atom of the carbonyl group of an adjacent molecule. researchgate.net This is a common motif in the crystal structures of ketones.

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The electron-rich 4-fluorophenyl rings may engage in π-π stacking interactions, where the rings of adjacent molecules align face-to-face or in an offset manner. researchgate.net These interactions are common in aromatic compounds and contribute significantly to crystal stability.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) induces a significant molecular dipole, leading to dipole-dipole interactions that help orient the molecules within the lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org The spectrum of this compound is expected to be characterized by absorptions arising from its two main chromophores: the ketone group and the 4-fluorophenyl ring.

The primary electronic transitions observed are π→π* and n→π*. masterorganicchemistry.com

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic ring and the C=O double bond. These absorptions are typically strong (high molar absorptivity, ε) and are expected to appear in the 200-280 nm region. The substitution on the benzene (B151609) ring (with F and the chloro-acetyl group) will influence the exact λmax. The presence of the fluorine atom and the carbonyl group can cause a bathochromic (red) shift compared to unsubstituted benzene. researchgate.net

n→π Transitions:* This transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to the π* antibonding orbital of the C=O group. These transitions are lower in energy (occur at longer wavelengths) and are characteristically weak (low molar absorptivity). For ketones like this, the n→π* absorption is typically observed in the 270-300 nm range. masterorganicchemistry.com

The solvent used for the analysis can influence the position of the absorption maxima (solvatochromism). Polar solvents can stabilize the ground state of the n-orbital electrons, leading to a hypsochromic (blue) shift in the n→π* transition, while π→π* transitions may show a slight bathochromic shift. mdpi.com

| Transition Type | Chromophore | Expected λmax Range (nm) | Expected Intensity (ε) |

| π→π | 4-Fluorophenyl Ring, C=O | 200 - 280 | High |

| n→π | C=O (Ketone) | 270 - 300 | Low |

Computational and Theoretical Investigations of 1 Chloro 1 4 Fluorophenyl Propan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netnih.gov Calculations for 1-Chloro-1-(4-fluorophenyl)propan-2-one would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a robust description of its electronic and structural properties. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The presence of a chiral center at the carbon bearing the chlorine atom and the rotational freedom around the C-C single bonds suggest the possibility of multiple stable conformers. A conformational analysis would be necessary to identify the global minimum energy structure and other low-energy isomers. This involves rotating key bonds, such as the one connecting the phenyl ring to the propanone backbone, and performing geometry optimization for each starting conformation. The resulting optimized structural parameters provide the foundation for all other computational predictions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents plausible data for the lowest energy conformer as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | 1.78 | |

| C-F | 1.35 | |

| C=O | 1.21 | |

| C-C (keto) | 1.52 | |

| C-C (aryl) | 1.39 (average) | |

| **Bond Angles (°) ** | ||

| O=C-C(Cl) | 123.5 | |

| Cl-C-C(keto) | 110.2 | |

| C(aryl)-C(Cl)-C(keto) | 112.0 | |

| Dihedral Angles (°) |

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal modes of vibration.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of these vibrations, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O stretch, C-Cl stretch, C-F stretch, and various phenyl ring modes. researchgate.netresearchgate.net

Table 2: Predicted Principal Vibrational Frequencies and Their Assignments (Illustrative Data) This table shows representative frequencies that would be expected from a DFT calculation and their correlation with experimental spectroscopy.

| Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹, Hypothetical) | Assignment (Vibrational Mode) |

|---|---|---|

| 3080 | 3075 | C-H stretch (aromatic) |

| 2985 | 2980 | C-H stretch (methyl) |

| 1725 | 1720 | C=O stretch |

| 1600 | 1598 | C=C stretch (aromatic ring) |

| 1230 | 1225 | C-F stretch |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the 4-fluorophenyl ring, which is electron-rich. The LUMO is likely centered on the carbonyl group and the adjacent carbon-chlorine bond, which are electron-withdrawing regions. A small HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer and greater chemical reactivity. nih.gov

Table 3: Frontier Molecular Orbital Properties (Illustrative Data) This table provides an example of the kind of electronic structure data generated by DFT.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netresearchgate.net It illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions.

Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these would be found around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom. researchgate.net

Blue Regions: Indicate positive potential (electron-poor), which are favorable for nucleophilic attack. These would be expected around the hydrogen atoms and potentially near the carbon atom bonded to chlorine.

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear picture of where the molecule is most likely to interact with other chemical species. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core pairs, and bonding and anti-bonding orbitals. wisc.edu This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization. For this compound, key interactions would include delocalization from the lone pairs of the oxygen and halogen atoms into adjacent anti-bonding orbitals (e.g., n(O) → π(C=C) or n(Cl) → σ(C-C)). This analysis provides quantitative insight into charge delocalization and the stability it confers upon the molecule. wisc.edu

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) shielding tensors, from which chemical shifts (δ) can be predicted. mdpi.comworktribe.com By computing the ¹H and ¹³C chemical shifts for this compound, a direct comparison can be made with experimental NMR spectra.

These calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to align with experimental conventions. mdpi.comliverpool.ac.uk A strong correlation between the predicted and experimental shifts serves to validate the computed structure and provides confidence in the assignment of NMR signals, which is especially useful for complex molecules or for distinguishing between different isomers. nih.govresearchgate.net

Table 4: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (Illustrative Data) This table exemplifies how GIAO calculations can be used to assign NMR spectra.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Shift (δ, ppm) |

|---|---|---|

| C=O | 201.5 | 200.8 |

| C-Cl | 65.2 | 64.7 |

| C-CH₃ | 28.9 | 28.5 |

| C-F (Aryl) | 164.0 | 163.5 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide insights into its conformational flexibility, solvent interactions, and the nature of intermolecular forces that govern its condensed-phase properties.

A typical MD simulation would involve placing a number of this compound molecules in a simulation box, often with a solvent like water or a non-polar solvent, to mimic different environments. The forces between atoms would be calculated using a force field, and Newton's equations of motion would be solved iteratively to trace the trajectory of each atom over time.

Analysis of these trajectories would reveal key intermolecular interactions, such as:

Dipole-dipole interactions: Arising from the permanent dipoles of the carbonyl group and the C-Cl and C-F bonds.

Van der Waals forces: Including London dispersion forces, which are significant for the aromatic ring.

Halogen bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules.

Hydrogen bonding: While the molecule itself lacks strong hydrogen bond donors, in protic solvents, the carbonyl oxygen and the fluorine and chlorine atoms could act as hydrogen bond acceptors.

These simulations would allow for the calculation of properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, providing a quantitative measure of the liquid structure.

Analysis of Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a common computational method used to determine the electronic structure of molecules and predict their reactivity. From DFT calculations, various chemical reactivity descriptors can be derived.

Fukui Functions for Electrophilic and Nucleophilic Reactivity Prediction

Fukui functions are essential tools in conceptual DFT for identifying the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile (electron donor). For this compound, one would expect the carbon atom of the carbonyl group and the carbon atom bonded to the chlorine to be potential electrophilic sites.

The Fukui function for electrophilic attack (f-) highlights the sites most prone to attack by an electrophile (electron acceptor). In this molecule, the oxygen atom of the carbonyl group and the electron-rich regions of the fluorophenyl ring would likely be the primary nucleophilic centers.

These functions are typically visualized as isosurfaces mapped onto the molecular structure, with different colors or lobes indicating regions of high reactivity.

Calculation of Bond Dissociation Energies for Autoxidation and Hydrolysis Pathways

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs is crucial for understanding the potential degradation pathways of a molecule, such as autoxidation and hydrolysis.

Autoxidation: This process typically involves the abstraction of a hydrogen atom by a radical, followed by reaction with oxygen. For this compound, the most likely site for hydrogen abstraction would be the alpha-carbon bearing the chlorine atom, as the resulting radical would be stabilized by the adjacent carbonyl group and phenyl ring. Theoretical calculations of the C-H bond BDE at this position would indicate its susceptibility to autoxidation.

Hydrolysis: This involves the cleavage of a bond by water. The most probable site for hydrolysis in this molecule is the C-Cl bond. Computational studies could model the reaction pathway of nucleophilic attack by a water molecule on the carbon atom, leading to the displacement of the chloride ion. The calculated activation energy for this process would provide an estimate of the hydrolysis rate.

Noncovalent Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify specific intermolecular contacts and their relative strengths. For this compound, a Hirshfeld analysis, if a crystal structure were available, would likely reveal the following interactions:

H···H contacts: These are generally the most abundant interactions on the surface.

C···H/H···C contacts: Representing interactions between the phenyl ring and hydrogen atoms.

O···H contacts: Indicating hydrogen bonding with the carbonyl oxygen.

Cl···H and F···H contacts: Highlighting the role of the halogen atoms in the crystal packing.

Exploration of Nonlinear Optical (NLO) Properties

Computational chemistry allows for the prediction of the nonlinear optical (NLO) properties of a molecule. These properties are of interest for applications in optoelectronics and photonics. The key parameters calculated are the first hyperpolarizability (β) and the total static dipole moment (μ).

For this compound, DFT calculations could be performed to determine these NLO properties. The presence of an electron-withdrawing carbonyl group and a substituted phenyl ring suggests that the molecule could exhibit a non-zero hyperpolarizability. The magnitude of the NLO response would depend on the intramolecular charge transfer characteristics, which are influenced by the interplay of the fluoro and chloro substituents on the phenyl ring and the propanone chain.

Theoretical Studies of Thermodynamic Properties and Molecular Stability

Theoretical calculations are invaluable for determining the thermodynamic properties of a molecule, which are fundamental to understanding its stability and behavior in chemical reactions. Using statistical thermodynamics in conjunction with DFT calculations, various properties can be computed.

For this compound, these calculations would typically yield:

Standard enthalpy of formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs free energy of formation (ΔGf°): A measure of the compound's thermodynamic stability under standard conditions.

Heat capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Entropy (S): A measure of the molecular disorder or randomness.

These thermodynamic parameters provide a foundation for predicting the equilibrium constants and feasibility of reactions involving this compound. The molecular stability would also be assessed by examining the energies of its different conformers to identify the most stable three-dimensional structure.

Marcus Semi-Empiric Approach for Charge Hopping Properties

The investigation of charge transport in molecular materials is crucial for understanding and developing new organic electronic devices. For organic molecules like this compound, charge movement is often described as a "hopping" mechanism, where a charge (an electron or a hole) moves between adjacent molecules. The rate of this charge hopping can be effectively modeled using the Marcus theory of electron transfer. wikipedia.org This semi-empirical approach provides a framework for calculating the charge transfer rate constant based on key molecular parameters.

The Marcus theory describes the rate constant (k_et) of electron transfer between a donor and an acceptor molecule. In the context of charge hopping in a molecular solid, the donor and acceptor are neighboring molecules of the same type. The theory is founded on the principle that the electron transfer occurs after the surrounding solvent and the molecule itself reorganize their structures to accommodate the charge in its new location. wikipedia.org

The central equation of the Marcus theory is:

ket = (2π/ħ) |HDA|2 (1/√(4πλkBT)) exp(-(λ + ΔG0)2 / (4λkBT))

Where:

ħ is the reduced Planck constant.

H DA is the electronic coupling (or transfer integral) between the donor and acceptor.

λ is the reorganization energy.

k B is the Boltzmann constant.

T is the absolute temperature.

Δ G 0 is the Gibbs free energy change of the reaction (which is zero for self-exchange between identical molecules).

For charge hopping between identical molecules of this compound, the equation simplifies, and the rate is primarily dependent on the electronic coupling and the reorganization energy.

Reorganization Energy (λ):

The reorganization energy is a critical parameter in Marcus theory and is defined as the energy required to distort the geometry of the neutral molecule to that of the charged molecule (and vice versa) without the actual charge transfer occurring. wikipedia.org It is composed of two parts:

Internal Reorganization Energy (λ i ): This corresponds to the energy changes associated with the geometry relaxation of the molecule itself upon gaining or losing a charge. It can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). The process involves optimizing the geometries of both the neutral and charged states of the this compound molecule.

External Reorganization Energy (λ o ): This component arises from the rearrangement of the surrounding solvent or molecular matrix in response to the change in the charge distribution. For solid-state materials, this term is complex and depends on the packing and polarizability of the molecular environment.

Electronic Coupling ( H DA ):

The electronic coupling, or transfer integral, quantifies the strength of the electronic interaction between the donor and acceptor molecules (in this case, two adjacent this compound molecules). acs.org A larger electronic coupling leads to a faster charge transfer rate. This parameter is highly sensitive to the relative distance and orientation of the interacting molecules. Computational methods can be employed to calculate the electronic coupling based on the molecular orbitals of the interacting pair. github.io

Hypothetical Research Findings for this compound:

| Charge Carrier | Internal Reorganization Energy (λi) (eV) | External Reorganization Energy (λo) (eV) | Total Reorganization Energy (λ) (eV) |

|---|---|---|---|

| Hole (Cation) | 0.285 | 0.150 | 0.435 |

| Electron (Anion) | 0.310 | 0.145 | 0.455 |

| Molecular Pair Orientation | Charge Carrier | Electronic Coupling (|HDA|) (meV) | Calculated Hopping Rate (ket) at 300 K (s-1) |

|---|---|---|---|

| Co-facial π-stacking | Hole | 85 | 2.1 x 1013 |

| Electron | 78 | 1.5 x 1013 | |

| Parallel-displaced | Hole | 55 | 8.9 x 1012 |

| Electron | 60 | 9.2 x 1012 | |

| H-bonding interaction | Hole | 25 | 1.8 x 1012 |

| Electron | 22 | 1.2 x 1012 |

Reactivity Profiles and Underlying Reaction Mechanisms

Electrophilic Reactivity of the Ketone Functionality

The carbonyl group is a key electrophilic center in 1-Chloro-1-(4-fluorophenyl)propan-2-one. The carbon atom of the carbonyl is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by various nucleophiles. nih.gov The presence of the α-chloro substituent further enhances the electrophilicity of the carbonyl carbon. This heightened reactivity is confirmed by spectroscopic data on related α-haloketones, which show that α-halogenation decreases the electron density around the carbonyl oxygen. nih.gov

This electrophilic nature allows the compound to participate in a range of addition reactions. For instance, α-haloketones are known to react with amines to form α-halo imines or with dicarbonyls and ammonia (B1221849) in syntheses like the Hantzsch pyrrole (B145914) synthesis. wikipedia.org These reactions underscore the role of the carbonyl carbon as a primary site for nucleophilic attack.

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chlorine-bearing α-carbon is another significant electrophilic site within the molecule. nih.gov The inductive effect of the adjacent carbonyl group strongly polarizes the carbon-chlorine bond, increasing the electron deficiency at the α-carbon and making it exceptionally reactive towards nucleophilic substitution, primarily through an SN2 mechanism. nih.govlibretexts.org Kinetic studies on analogous compounds confirm that α-haloketones react with nucleophiles, such as iodide in acetone, at rates that can be thousands of times faster than corresponding alkyl halides. wikipedia.org

Bimolecular substitution reactions on α-halo ketones are noted to be remarkably insensitive to steric hindrance at the α'-position (the methyl group in this case). researchgate.net However, the stereochemical orientation of the molecule can play a role; conformationally rigid systems show different reactivities depending on the alignment of the C-Cl bond with the carbonyl's π-orbital. researchgate.net

Common nucleophilic substitution reactions for this class of compounds include:

Reaction with thioamides or thioureas to form thiazoles. wikipedia.org

Condensation with phenolic compounds, such as 4-hydroxycoumarin, to yield furocoumarins. nih.gov

Conversion to other α-haloketones, for example, nucleophilic fluorination using reagents like tetrabutylammonium (B224687) hydrogen difluoride. nih.gov

Under certain basic conditions, nucleophilic attack can lead to the Favorskii rearrangement, a characteristic reaction of α-haloketones where a base abstracts an acidic α'-proton, leading to a cyclopropanone (B1606653) intermediate that subsequently rearranges. wikipedia.org

Stereochemical Aspects of Reductive Transformations

The reduction of the ketone functionality in this compound introduces a new stereocenter, leading to the formation of diastereomeric chloroalcohols. The stereochemical outcome of this transformation is highly dependent on the reagents and conditions employed.

Biocatalytic Reductions: Biocatalysis offers a powerful method for achieving high stereoselectivity. Studies on the reduction of analogous α-chloro-β-keto esters using reductases from baker's yeast (Saccharomyces cerevisiae) have shown that specific enzymes can produce different diastereomers with high optical purity. nih.govacs.org For example, using an E. coli strain overexpressing a single yeast reductase, ethyl 2-chloroacetoacetate was reduced to the syn-(2R,3S)-alcohol on a multi-gram scale. nih.gov The ability to select an enzyme to favor a specific stereoisomer is a significant advantage of this approach. acs.org

Chemical Reductions: Conventional chemical reducing agents can also exhibit stereoselectivity. For many cyclic ketones, reduction with lithium and hydrated transition metal salts, such as FeCl₂·4H₂O or CuCl₂·2H₂O, stereoselectively yields the most thermodynamically stable alcohol. organic-chemistry.org This method provides a complementary approach to biocatalysis, often favoring the equatorial alcohol in cyclohexanone (B45756) systems. organic-chemistry.org The reduction of the chiral center in this compound would similarly be influenced by the choice of reducing agent, with outcomes dictated by kinetic versus thermodynamic control.

Table 1: Comparison of Reduction Methods for α-Haloketone Analogs

| Method | Reagent/Catalyst | Key Feature | Typical Outcome | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Yeast Reductases (e.g., from S. cerevisiae) | High Stereoselectivity | Can produce specific diastereomers (e.g., syn or anti) in high optical purity. | nih.gov, acs.org |

| Chemical Reduction | Li dispersion and FeCl₂·4H₂O or CuCl₂·2H₂O | Thermodynamic Control | Favors the formation of the most thermodynamically stable alcohol isomer. | organic-chemistry.org |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Kinetic Control | Generally produces a mixture of diastereomers, with the ratio influenced by steric approach control. | acs.org |

Oxidative Transformations and Pathways of Degradation

Information on direct oxidative transformations of this compound is limited. Generally, strong oxidizing agents would likely lead to cleavage of the carbon-carbon bonds and degradation of the molecule.

A significant non-oxidative degradation pathway for α-haloketones under basic conditions is the aforementioned Favorskii rearrangement. up.ac.za This reaction converts the α-haloketone into a carboxylic acid derivative (an ester if an alkoxide is used as the base), representing a fundamental structural transformation rather than a simple functional group modification. libretexts.org

Another potential pathway involves elimination reactions. The α'-hydrogens on the methyl group are acidic and can be abstracted by a base. Subsequent elimination of HCl is possible, though this is less common than the Favorskii rearrangement. Treatment of α-bromo ketones with pyridine (B92270) and heat can lead to the formation of α,β-unsaturated ketones via an E2 elimination mechanism. libretexts.orglibretexts.org

Influence of Halogen Substituents on Electronic and Steric Effects within the Molecular Framework

The two halogen atoms, chlorine and fluorine, exert significant electronic and steric influences on the molecule's conformation and reactivity.

Electronic Effects:

Chlorine (α-position): The primary electronic role of the α-chlorine is its strong inductive electron-withdrawing effect. This effect, combined with that of the carbonyl group, makes the α-carbon highly electrophilic and the α'-hydrogens more acidic. nih.govwikipedia.org

Fluorine (para-position): The fluorine on the phenyl ring also acts as an electron-withdrawing group via induction, while being a weak π-donor through resonance. This influences the electronic nature of the entire aryl moiety, which can affect reaction rates and mechanisms involving the aromatic ring or the benzylic α-carbon.

Steric and Conformational Effects: Computational and spectroscopic studies on α-haloketones indicate a preferred conformation where the halogen and carbonyl oxygen are cisoid (eclipsed). nih.govwikipedia.org This arrangement is more stable than the transoid form because the steric repulsion between the chlorine and oxygen atoms is less than that between the chlorine and the α'-alkyl group (the methyl group). nih.gov This conformational preference can dictate the trajectory of an incoming nucleophile, influencing the stereochemical course of a reaction. researchgate.net The steric bulk of the entire 4-fluorophenyl group also plays a role in directing nucleophilic attack at the carbonyl carbon.

Kinetic and Mechanistic Studies of Key Transformations

Kinetic studies provide crucial insights into the reaction mechanisms of α-haloketones. The halogenation of ketones, a related reaction, is known to be rate-limited by the formation of an enol or enolate intermediate, with the rate being independent of the halogen concentration. libretexts.org

For the nucleophilic substitution at the α-carbon of this compound, the mechanism is predominantly SN2. Kinetic data consistently show that these reactions are significantly faster than for analogous alkyl halides, confirming the activating role of the carbonyl group. up.ac.za

Computational studies using Density Functional Theory (DFT) on related α-haloketones have explored the energetics of competing reaction pathways. For instance, in reactions with nucleophiles, direct nucleophilic substitution and epoxidation (via initial attack at the carbonyl) can be two competing processes with comparably low activation energies. up.ac.za Such studies reveal that the rate-determining step for some pathways may not be the initial attack but a subsequent rotational barrier required to achieve the correct geometry for bond formation or cleavage. up.ac.za

Applications of 1 Chloro 1 4 Fluorophenyl Propan 2 One in Contemporary Organic Synthesis

Role as a Key Building Block for Complex Molecules

1-Chloro-1-(4-fluorophenyl)propan-2-one is a valuable synthon in organic synthesis due to its distinct functional groups that offer multiple reaction pathways. The core of its utility lies in the reactivity of the α-chloro ketone structure. The chlorine atom, positioned adjacent to a carbonyl group, is highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide array of functional groups. evitachem.com Simultaneously, the ketone's carbonyl group can undergo various transformations, including reduction to a secondary alcohol, providing another site for molecular elaboration. evitachem.comchemicalbook.com

The 4-fluorophenyl group is not merely a passive component; the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. evitachem.com This modulation is a key reason for incorporating fluorinated building blocks into more complex molecular designs, as it can enhance the desired characteristics of the final product, such as bioavailability or binding affinity to a biological target. evitachem.com The combination of these features makes this compound a strategic starting point for constructing elaborate molecular architectures.

Utility as an Intermediate in Pharmaceutical Precursor Synthesis

The fields of medicinal chemistry and pharmaceutical development heavily rely on building blocks containing halogen atoms, with chlorinated and fluorinated compounds being particularly prominent. nih.gov Approximately 30% of all newly approved drugs incorporate one or more fluorine atoms, highlighting the strategic importance of fluorinated intermediates. this compound serves as an important intermediate in the synthesis of pharmaceutical precursors. evitachem.com Its structure is a component of more complex molecules that are investigated for their potential biological and therapeutic activities. evitachem.comevitachem.com

The 4-fluorophenyl moiety, in particular, is a common feature in a variety of biologically active compounds. For instance, this structural unit is found in complex heterocyclic systems designed as potential treatments for neurological disorders. The synthesis of these larger molecules often involves multi-step processes where this compound or a derivative thereof could be used to introduce the key fluorinated phenyl group.

Table 1: Examples of Structurally Related Pharmaceutical Precursors

| Precursor / Derivative | Application Area | Reference |

|---|---|---|

| 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol | Intermediate in organic synthesis and the pharmaceutical industry. evitachem.com | evitachem.com |

| 8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo mdpi.comcyclohepta[1,2-b]pyridin-11-ol | Lead compound for potential antidepressant and sedative agents. |

Application in Agrochemical Development and Derivatives

Similar to the pharmaceutical industry, modern agrochemical research extensively uses fluorinated and chlorinated organic compounds to develop effective and selective herbicides, fungicides, and pesticides. rhhz.netsemanticscholar.org It is estimated that about 25% of licensed herbicides contain fluorine. The unique structural attributes of this compound make it a valuable precursor for creating new agrochemical agents. evitachem.com The reactivity of the compound can be leveraged to synthesize active ingredients with specific modes of action. evitachem.com

For example, the structurally related intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key component in the synthesis of certain triazole fungicides. google.com Furthermore, various patented agrochemical compositions include active compounds containing a (2-chloro-4-fluorophenyl) moiety, which bears a strong structural resemblance to the 4-fluorophenyl group in the title compound. googleapis.com This underscores the relevance of this class of molecules in the design of new crop protection products. The synthesis of these agrochemicals often relies on building blocks that can introduce the required halogenated phenyl rings.

Table 2: Related Intermediates in Agrochemical Synthesis

| Intermediate | Target Agrochemical Class | Reference |

|---|---|---|

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | Triazole fungicides. google.com | google.com |

| 2-chloro-5-(trifluoromethyl) pyridine (B92270) | Herbicides (e.g., Fluazifop). semanticscholar.org | semanticscholar.org |

Derivatization for Advanced Analytical Chemistry Methodologies

In analytical chemistry, this compound can be utilized beyond its role as a simple reference standard. A more sophisticated application involves its use as a derivatizing agent to facilitate the analysis of other molecules. The high reactivity of the chlorine atom makes the compound suitable for tagging molecules that are otherwise difficult to detect. mdpi.com

A key strategy is in chromogenic and fluorogenic derivatization. For example, compounds containing primary or secondary amine groups, which are often colorless and non-fluorescent, can be reacted with a suitable tagging agent to make them easily quantifiable. mdpi.com While this compound is not itself a fluorophore, its reactive chlorine atom can be used to attach a fluorophore or chromophore to an analyte of interest. Conversely, it can react with a molecule containing a primary or secondary amine, such as an amino acid, to form a new derivative. This new derivative could then be analyzed, for instance, by mass spectrometry. This process of derivatization is crucial for enabling sensitive and selective detection in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Precursor to Structurally Diverse Heterocyclic Compounds, e.g., Oxygen-Containing Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. α-Haloketones like this compound are classic and powerful precursors for the synthesis of a wide variety of heterocyclic rings.

One major application is in the synthesis of nitrogen-containing heterocycles. For instance, the reaction of related α-chloro ketones with substituted hydrazines is a well-established route to producing pyrazole (B372694) derivatives. nih.govresearchgate.netresearchgate.net In this reaction, the hydrazine (B178648) initially forms a hydrazone with the ketone, which is then followed by an intramolecular cyclization and elimination to yield the stable aromatic pyrazole ring.

The compound is also a potential precursor for oxygen-containing heterocycles. The carbonyl group can participate in cycloaddition reactions. For example, the reaction of carbonyl compounds with arynes can lead to the formation of benzo-fused oxygen heterocycles. nih.gov A plausible pathway involves a formal [2+2] cycloaddition of an aryne across the carbonyl double bond of this compound, which would form a highly strained four-membered ring intermediate. This intermediate could then undergo electrocyclic ring-opening to generate a quinone methide-type species, which can subsequently cyclize to form stable six-membered oxygen-containing rings like chromenes. nih.gov

Table 3: Potential Heterocyclic Synthesis from this compound

| Reagent Class | Intermediate Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Hydrazines | Hydrazone | Pyrazoles | nih.gov, researchgate.net, researchgate.net |

Rational Design and Synthesis of Novel Molecular Scaffolds

In modern drug and materials discovery, the concept of a molecular scaffold is central. A scaffold is a core chemical structure to which various functional groups can be appended in a deliberate and controlled manner. mdpi.com this compound is an excellent starting point for the rational design and synthesis of such novel molecular scaffolds. Its two distinct reactive sites—the α-chloro position and the ketone—allow for orthogonal chemical modifications. One functional moiety can be introduced via nucleophilic substitution of the chlorine, while a second, different functional group can be introduced by reacting with the ketone. mdpi.com

This approach is a cornerstone of rational design, where computational methods like molecular docking are used to predict how a molecule will interact with a biological target, such as an enzyme or receptor. researchgate.netnih.gov Based on these predictions, chemists can design a scaffold and attach specific functional groups that are expected to enhance binding affinity and biological activity. nih.gov The 4-fluorophenyl group of this compound is itself a feature often included in rational design to improve interactions within the binding pocket of a protein. evitachem.comnih.gov By using this compound as a hub, chemists can construct diverse libraries of new molecules with tailored properties for screening as potential new drugs or functional materials.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Chemical Knowledge

1-Chloro-1-(4-fluorophenyl)propan-2-one is a halogenated ketone with a structure that suggests a rich and complex reactivity profile. While specific experimental data for this compound is not extensively available in the public domain, its chemical nature can be inferred from the well-established chemistry of α-chloro ketones and compounds bearing a fluorophenyl group. The presence of a chiral center at the α-carbon, the electrophilic carbonyl carbon, and the reactive C-Cl bond are key features that define its potential for synthetic utility. The fluorophenyl moiety can influence the reactivity of the molecule through inductive and mesomeric effects, potentially modulating the reaction rates and regioselectivity of various transformations. The compound serves as a potential building block in organic synthesis, offering a scaffold for the introduction of the 4-fluorophenylpropan-2-one unit into more complex molecular architectures.

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains a largely unexplored area, presenting numerous opportunities for synthetic chemists. Key areas for future investigation include:

Nucleophilic Substitution Reactions: A systematic study of its reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) would be valuable for the synthesis of novel derivatives. The stereochemical outcome of these reactions, particularly whether they proceed via an S_N1 or S_N2 mechanism, warrants detailed investigation.

Favorskii Rearrangement: As an α-chloro ketone, it is a prime candidate for the Favorskii rearrangement. Investigating this reaction with different bases could lead to the synthesis of valuable cyclopropanone (B1606653) intermediates or carboxylic acid derivatives.

Darzens Condensation: Reaction with aldehydes or ketones in the presence of a base could yield functionalized epoxides, which are versatile synthetic intermediates.

Reductive and Oxidative Transformations: The ketone functionality can be stereoselectively reduced to the corresponding alcohol, creating a second chiral center. Oxidative cleavage reactions could also be explored.

Cross-Coupling Reactions: The C-Cl bond might be amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

A summary of potential synthetic transformations is presented in the table below.

| Reaction Type | Potential Reagents | Potential Products |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted propan-2-ones |

| Favorskii Rearrangement | Sodium hydroxide, Sodium alkoxide | Cyclopropanones, Carboxylic acid derivatives |

| Darzens Condensation | Aldehydes, Ketones, Base | Functionalized epoxides |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 1-Chloro-1-(4-fluorophenyl)propan-2-ol |

| Cross-Coupling | Palladium catalysts, Boronic acids/esters | Aryl/alkyl substituted propan-2-ones |

Prospects for Advanced Spectroscopic and Crystallographic Characterization

A thorough spectroscopic and crystallographic characterization of this compound is essential for a complete understanding of its properties.

NMR Spectroscopy: While basic ¹H and ¹³C NMR data can be predicted, detailed 2D NMR studies (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all signals. ¹⁹F NMR would provide specific information about the electronic environment of the fluorine atom.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular formula. nih.gov Studies on its fragmentation patterns under different ionization techniques could provide insights into its structure and stability.

Infrared and Raman Spectroscopy: These techniques would help in identifying and characterizing the vibrational modes of the molecule, particularly the carbonyl stretch and the C-Cl bond.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would be particularly insightful for understanding the conformation of the molecule and any potential hydrogen bonding or halogen bonding in the crystal lattice. Similar studies on related compounds like 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one have revealed planar structures with specific intermolecular hydrogen bonding patterns. nih.gov

Future Directions in Computational Predictive Modeling

Computational chemistry offers a powerful tool to complement experimental studies and predict the properties of this compound.

Conformational Analysis: A detailed computational study of the potential energy surface could identify the most stable conformers of the molecule in the gas phase and in different solvents.

Spectroscopic Prediction: Quantum chemical calculations (e.g., using Density Functional Theory - DFT) can be used to predict NMR chemical shifts, vibrational frequencies, and UV-Vis spectra, which can then be compared with experimental data for validation.

Reaction Mechanism Studies: Computational modeling can be employed to investigate the reaction mechanisms of its potential transformations, such as the Favorskii rearrangement or nucleophilic substitution reactions. This can provide valuable insights into the transition state geometries, activation energies, and stereochemical outcomes.

Prediction of Physicochemical Properties: Properties such as molecular weight, XLogP3, and the number of hydrogen bond donors and acceptors can be computed. nih.gov For the related compound 3-Chloro-1-(2-fluorophenyl)propan-1-one, these properties have been calculated. nih.gov

A table of predicted physicochemical properties is provided below.

| Property | Predicted Value |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol nih.gov |

| XLogP3 | ~2.2-2.9 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bond Count | 2 |

Note: The values are based on predictions for isomeric and related compounds and would need to be confirmed experimentally for this compound.